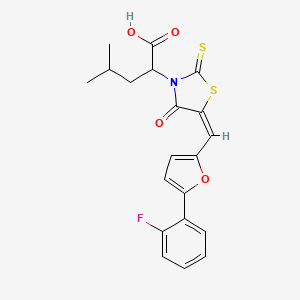

(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

Descripción

The compound (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is a thiazolidinone derivative characterized by:

- A thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) with a conjugated methylene group.

- A 5-(2-fluorophenyl)furan-2-yl substituent, introducing aromaticity and electron-withdrawing fluorine.

Thiazolidinones are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The (E)-configuration of the methylene group and the fluorine substituent may enhance binding specificity to biological targets, such as enzymes or receptors .

Propiedades

IUPAC Name |

2-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4S2/c1-11(2)9-15(19(24)25)22-18(23)17(28-20(22)27)10-12-7-8-16(26-12)13-5-3-4-6-14(13)21/h3-8,10-11,15H,9H2,1-2H3,(H,24,25)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQBOTMFWFHPJF-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3F)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features several notable structural components:

- Thiazolidinone Core : Known for its diverse biological activities, particularly in antidiabetic and anticancer contexts.

- Furan Moiety : Associated with various pharmacological effects, including antimicrobial and anticancer properties.

- Fluorophenyl Group : Enhances lipophilicity and may improve bioactivity through increased interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiazolidinone structures often exhibit significant anticancer activity. For instance, studies have shown that similar thiazolidinones can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The unique combination of the thiazolidinone core with the furan moiety in this compound suggests a potential for similar effects.

Antimicrobial Activity

The structural features of the compound suggest possible antimicrobial activity. Thiazolidinones have been documented to possess antibacterial properties, and the presence of the furan ring may enhance this activity. In vitro assays are essential for evaluating these interactions, which can provide insights into the compound's efficacy against various pathogens.

The exact mechanism of action for (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid remains to be fully elucidated. However, based on structural analogs, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Potential Molecular Targets

- Enzymatic Inhibition : The thiazolidinone core may inhibit enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation : The fluorophenyl group might facilitate binding to receptors implicated in inflammatory responses or cancer cell survival.

Case Studies

- In Vitro Studies : Preliminary studies using similar thiazolidinone derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines. For example, compounds like thiazolidinediones have shown promise in reducing tumor size and enhancing apoptosis rates.

- Animal Models : Research involving animal models has indicated that thiazolidinone derivatives can significantly reduce tumor burden and improve survival rates, suggesting potential therapeutic applications.

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-2-(5-(...)) | Thiazolidinone, furan, fluorophenyl | Anticancer, antimicrobial |

| Thiazolidinedione | Thiazolidine ring | Antidiabetic |

| Furazolidone | Furan ring | Antibacterial |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing thiazolidinone rings, such as (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid, exhibit significant antimicrobial activities. In vitro studies have demonstrated that related thiazolidinone derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazolidinones have shown minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.06 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Thiazolidinone derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the 2-fluorophenyl group may enhance the interaction with specific biological targets involved in cancer progression .

Synthesis and Characterization

The synthesis of (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid typically involves multi-step organic reactions, including Knoevenagel condensation and cyclization reactions. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

-

Antibacterial Evaluation :

A study evaluated various thiazolidinone derivatives for their antibacterial properties against multidrug-resistant strains. The results indicated that compounds similar to (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid exhibited MIC values as low as 2 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents . -

Anticancer Activity :

Another investigation focused on the anticancer potential of thiazolidinone derivatives, revealing that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. This underscores the therapeutic promise of (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid in oncology .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound 1 : (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

- Key Differences: Replaces the furan-2-yl group with a pyrazol-4-yl ring. Substitutes the 2-fluorophenyl with a 4-methoxyphenyl group. Side chain: 3-phenylpropanoic acid vs. 4-methylpentanoic acid.

- Pyrazole’s nitrogen-rich structure may enhance hydrogen bonding but reduce lipophilicity.

- Physical Data :

Compound 2 : (E)-2-(5-((5-(4-Bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Key Differences: 4-Bromophenyl instead of 2-fluorophenyl. Shorter side chain: butanoic acid vs. 4-methylpentanoic acid.

- Implications :

- Bromine’s larger atomic radius and lipophilicity may improve membrane permeability but reduce metabolic stability.

- The shorter side chain could limit steric interactions in binding pockets.

Side Chain Modifications

Compound 3 : 2-{5-[5-(4-Bromo-phenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyric acid

- Key Differences: Butyric acid side chain (C₄) vs. 4-methylpentanoic acid (C₆ with a branched methyl group).

- Implications: Reduced chain length may decrease solubility in polar solvents. Branched chains (e.g., 4-methylpentanoic acid) often enhance metabolic resistance compared to linear chains.

Heterocyclic Core Modifications

Compound 4 : 5-((3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

- Key Differences :

- Replaces the furan-2-yl group with a tetrahydrofuran (THF)-methyl substituent.

- Introduces a 3-isobutoxy-2-methylphenyl group on the pyrazole.

- Implications :

- The THF moiety increases hydrophilicity and conformational flexibility.

- Isobutoxy groups may enhance lipophilicity and blood-brain barrier penetration.

Research Implications

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (target compound) and bromine (Compound 2) may enhance electrophilic interactions, while methoxy (Compound 1) could stabilize charge-transfer complexes .

- Side Chain Engineering: Longer, branched chains (e.g., 4-methylpentanoic acid) likely improve pharmacokinetic profiles compared to shorter chains .

Q & A

Q. Q1. What are the established synthetic methodologies for preparing (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid?

Methodological Answer: The synthesis of thiazolidinone derivatives typically involves a cyclocondensation reaction. A validated approach (applicable to similar compounds) employs refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and arylidene ketones in a DMF/acetic acid solvent system (1:2 v/v) for 2 hours . For the target compound, key steps include:

- Intermediate preparation : Synthesis of 5-(2-fluorophenyl)furan-2-carbaldehyde via Suzuki coupling or Vilsmeier-Haack formylation.

- Thiazolidinone formation : Reacting 4-methylpentanoic acid-derived thiosemicarbazide with chloroacetic acid and the aldehyde intermediate under reflux.

- Optimization : Adjusting stoichiometric ratios (e.g., excess aldehyde to 0.03 mol) and solvent polarity to favor the (E)-isomer.

Q. Q2. How can purification challenges (e.g., isomer separation, byproduct removal) be addressed for this compound?

Methodological Answer:

- Recrystallization : Use a DMF/ethanol (1:1) mixture to selectively crystallize the (E)-isomer, leveraging differential solubility of geometric isomers .

- Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) to resolve closely eluting byproducts.

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) and iodine staining to track reaction progress and purity.

Q. Q3. What spectroscopic and crystallographic techniques are critical for confirming the structure and tautomeric forms of this compound?

Methodological Answer:

- NMR :

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) .

- X-ray crystallography : Resolve tautomeric preferences (e.g., keto-enol equilibrium) and (E)-configuration using single-crystal diffraction, as demonstrated for structurally related pyrazol-3-ones .

Advanced Research Questions

Q. Q4. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly its thiazolidinone and fluorophenyl motifs?

Methodological Answer:

- Target selection : Prioritize enzymes with known sensitivity to thiazolidinones (e.g., protein tyrosine phosphatases, aldose reductase) .

- Assay design :

- Use fluorescence-based inhibition assays (e.g., 4-methylumbelliferyl phosphate for phosphatase activity).

- Include controls with non-fluorinated analogs to isolate the fluorophenyl group’s electronic effects.

- Measure IC₅₀ values in triplicate, accounting for solubility limitations (DMF or DMSO as co-solvents ≤1% v/v) .

Q. Q5. What strategies can resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Methodological Answer:

- Comparative SAR : Synthesize analogs with substituent variations (e.g., 3- vs. 4-fluorophenyl, methyl vs. ethyl pentanoate) and test in parallel .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding pose consistency across analogs. For example, the 2-fluorophenyl group may enhance π-stacking in hydrophobic pockets .

- Meta-analysis : Cross-reference bioactivity data from structurally related compounds (e.g., 5-benzylidene-4-oxo-thiazolidines) to identify conserved pharmacophores .

Q. Q6. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?

Methodological Answer:

- Re-evaluate force fields : Use polarized continuum models (PCM) in DFT calculations to better simulate solvent effects on ligand conformation.

- Probe assay conditions : Test for false negatives due to aggregation (e.g., dynamic light scattering) or redox interference from the thioxo group.

- Orthogonal validation : Employ surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .

Data Interpretation and Optimization

Q. Q7. What analytical methods are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- HPLC-MS stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation products (e.g., hydrolysis of the thioxo group) over 24 hours.

- Circular dichroism (CD) : Track conformational changes in the presence of serum albumin to predict protein-binding interactions .

Q. Q8. How can the synthetic yield of this compound be optimized for large-scale research applications?

Methodological Answer:

- Solvent screening : Test alternative polar aprotic solvents (e.g., NMP, DMAc) to improve reaction homogeneity and reduce byproducts.

- Catalysis : Introduce catalytic iodine (0.1 eq.) to accelerate cyclocondensation kinetics .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and scale up the reaction while maintaining (E)-selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.